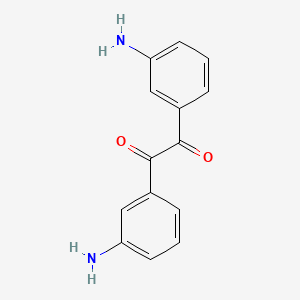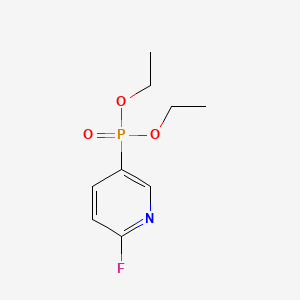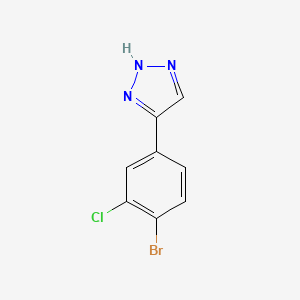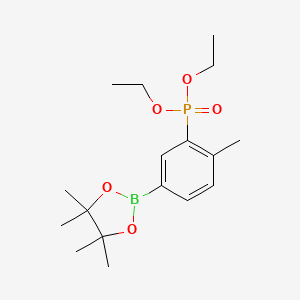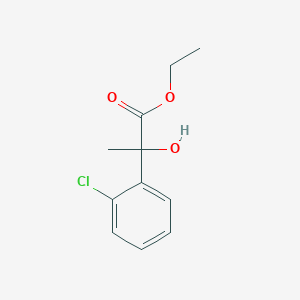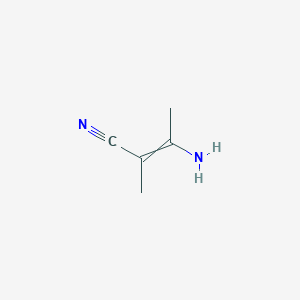![molecular formula C13H22Si B13688404 [3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
[3-(tert-Butyl)phenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(tert-Butyl)phenyl]trimethylsilane is an organosilicon compound with the molecular formula C13H22Si. It is a derivative of phenyltrimethylsilane, where a tert-butyl group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(tert-Butyl)phenyl]trimethylsilane typically involves the reaction of 3-(tert-butyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:
3-(tert-Butyl)phenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(tert-Butyl)phenyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenol derivatives.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring may yield phenol derivatives, while substitution reactions can produce various functionalized silanes.
Scientific Research Applications
[3-(tert-Butyl)phenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(tert-Butyl)phenyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the tert-butyl group, making it less sterically hindered.
[4-(tert-Butyl)phenyl]trimethylsilane: Similar structure but with the tert-butyl group at the para position.
[2-(tert-Butyl)phenyl]trimethylsilane: Similar structure but with the tert-butyl group at the ortho position.
Uniqueness
[3-(tert-Butyl)phenyl]trimethylsilane is unique due to the specific positioning of the tert-butyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C13H22Si |
|---|---|
Molecular Weight |
206.40 g/mol |
IUPAC Name |
(3-tert-butylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H22Si/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 |
InChI Key |
XYBUMZLZPBLMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


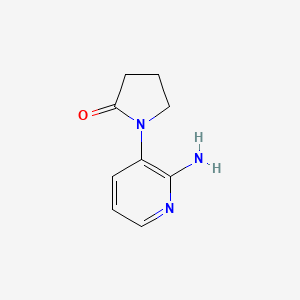

![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)

